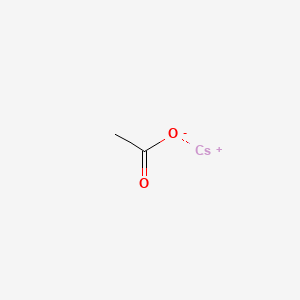

Cesium acetate

説明

Historical Trajectories and Evolving Research Applications of Cesium Acetate (B1210297)

The journey of cesium acetate in chemistry began after the discovery of the element cesium itself in 1860 by Robert Bunsen and Gustav Kirchhoff through the novel method of flame spectroscopy. wikipedia.orgusgs.gov While early research focused on the fundamental properties of cesium and its simple salts, this compound soon found its place in the toolkit of organic chemists.

One of its notable early applications was in the Perkin synthesis, a method to create unsaturated cinnamic-type acids. Research demonstrated that replacing the more conventional sodium acetate with this compound could significantly boost reaction yields, in some cases by a factor of ten. cymitquimica.comwikipedia.org Another classic application that emerged was in the stereochemical inversion of secondary alcohols. wikipedia.orgsamaterials.comfishersci.dk This process involves converting the alcohol to a good leaving group, followed by an Sₙ2 substitution with the acetate ion from this compound to produce an ester with inverted stereochemistry.

Over the last few decades, the applications of cesium salts, including this compound, have expanded considerably, gaining industrial acceptance. researchgate.neteurekaselect.com The compound is now frequently used as a base or additive in sophisticated, metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. samaterials.comresearchgate.netheegermaterials.com For instance, cesium salts have become integral to important palladium-catalyzed reactions like the Suzuki and Buchwald-Hartnett amination, valued for enabling milder reaction conditions, shorter reaction times, and high product yields. researchgate.neteurekaselect.com This evolution from a simple reagent in classic named reactions to a key component in advanced catalytic systems highlights its enduring and increasing importance in organic synthesis.

Interdisciplinary Significance of this compound in Modern Scientific Inquiry

The utility of this compound extends far beyond traditional organic synthesis, demonstrating significant interdisciplinary value in various scientific fields. Its unique properties are leveraged in analytical chemistry, materials science, and biochemistry.

Interactive Table: Applications of this compound in Diverse Research Fields

| Field | Application | Research Finding / Significance | Reference |

|---|---|---|---|

| Organic Synthesis | Catalyst in Perkin reaction | Improves yields of unsaturated cinnamic acids up to 10-fold compared to sodium acetate. | wikipedia.org |

| Reagent for stereochemical inversion | Enables the inversion of secondary alcohols via Sₙ2 substitution. | wikipedia.orgsamaterials.comfishersci.dk | |

| Additive in Pd-catalyzed coupling | Enhances efficiency in Suzuki and Buchwald-Hartnett reactions. | researchgate.neteurekaselect.com | |

| Synthesis of complex molecules | Used in the synthesis of phorboxazole B and resorcylate antibiotics. | sigmaaldrich.com | |

| Analytical Chemistry | Mass Spectrometry Reagent | Aids in ionization processes, improving the accuracy of molecular weight determination. | chemimpex.com |

| Materials Science | Perovskite Solar Cells | Used as a dopant or additive to enhance power conversion efficiency and stability. | rsc.orgresearchgate.net |

| Catalyst Development | Used to load zeolites, enhancing their catalytic properties for butene isomerization. | sigmaaldrich.comsigmaaldrich.com | |

| Energy Storage | Employed as an electrolyte salt in high-concentration aqueous electrical double-layer capacitors. | researchgate.net | |

| Biochemistry | Density Gradient Centrifugation | Creates a density gradient for the separation and purification of DNA and other macromolecules. | ontosight.ai |

In analytical chemistry , this compound serves as a valuable reagent in techniques like mass spectrometry. chemimpex.com Its ability to aid in ionization processes helps to enhance the accuracy of molecular weight determination for various analytes. chemimpex.com

In materials science , this compound has emerged as a critical component in cutting-edge technologies. It is used in the development of advanced cesium-based materials and catalysts. chemimpex.com A notable example is its use in modifying zeolites to create base catalysts for reactions like butene isomerization. sigmaaldrich.comsigmaaldrich.com

In biochemistry and molecular biology , this compound is used in density gradient centrifugation. This technique allows for the separation of DNA, RNA, and other macromolecules based on their buoyant density, making it a crucial tool for purification and analysis. ontosight.ai It is also employed in the preparation of biological buffers, where maintaining a specific pH is critical for experiments, such as those involving enzyme activity. chemimpex.com

Contemporary Research Paradigms and Future Directions in this compound Chemistry

Current research continues to build on the diverse applications of this compound, pushing the boundaries of materials science, energy technology, and catalysis. The dominant contemporary research paradigm for this compound is its role in enhancing the performance of perovskite solar cells (PSCs). Studies have shown that its inclusion, either as a dopant in the perovskite layer or as an interfacial modifier, leads to significant improvements. For instance, adding small amounts of this compound to formamidinium-based perovskite films helps relax strain in the crystal lattice and reduces trap density, leading to enhanced thermal and operational stability. rsc.orgnih.gov Optimized PSCs with this compound modification have achieved power conversion efficiencies exceeding 20%. acs.org One innovative strategy involves placing this compound as a buffer layer between the perovskite and the hole transport layer, which reacts in situ with mobile ions to enhance stability without sacrificing efficiency. acs.org

Beyond solar cells, a promising future direction lies in energy storage . Recent studies have explored this compound as a salt for "Water-in-Salt Electrolytes" (WiSE). researchgate.net These highly concentrated aqueous electrolytes exhibit a wide electrochemical stability window. Electrical double-layer capacitors (EDLCs) using a 21 m this compound electrolyte have shown an operating voltage of 1.7 V and excellent stability, indicating its potential for developing advanced, safe, and high-performance energy storage devices. researchgate.net Furthermore, research into ternary aqueous systems containing lithium acetate and this compound is being conducted to develop eco-friendly electrolytes for lithium-ion batteries, with pulsed-field gradient NMR being used to study the translational mobility of the ions in these complex solutions. researchgate.net

In catalysis, research continues on cesium-modified materials. For example, this compound has been used to impregnate supports like silica (B1680970) gel and zeolites to create solid base catalysts. vt.edu Future work will likely focus on designing more efficient and selective catalysts for fine chemical synthesis by leveraging the unique properties of the cesium ion. The synergistic effects of the cesium cation and the acetate anion, as seen in perovskite research, may also be explored in other areas of materials chemistry and catalysis. researchgate.net

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

3396-11-0 |

|---|---|

分子式 |

C2H4CsO2 |

分子量 |

192.96 g/mol |

IUPAC名 |

cesium;acetate |

InChI |

InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

ISOFMMPYICGGSC-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].[Cs+] |

正規SMILES |

CC(=O)O.[Cs] |

他のCAS番号 |

3396-11-0 |

製品の起源 |

United States |

Synthetic Methodologies Employing Cesium Acetate

Cesium Acetate (B1210297) as a Reagent in Organic Synthesis

Cesium acetate is a versatile tool for chemists, serving as a base and a nucleophile in a range of reactions. eurekaselect.comchemimpex.com Its application often leads to shorter reaction times and requires smaller amounts of the reagent compared to other alkali metal acetates. eurekaselect.comresearchgate.net It is frequently the cesium salt of choice, along with cesium carbonate, cesium fluoride (B91410), and cesium hydroxide (B78521), for promoting a multitude of synthetic conversions. eurekaselect.comresearchgate.net

Synthesis of Cesium-Containing Organic Compounds

This compound serves as a precursor for the generation of other cesium-containing organic species, primarily cesium carboxylates. The reaction of organic acids with cesium carbonate readily forms the corresponding cesium salts. umich.edu These cesium carboxylates, often generated in situ or used as prepared reagents, are highly nucleophilic due to the "cesium effect," which posits that the large, soft cesium cation is well-solvated in polar aprotic solvents like dimethylformamide (DMF), leaving the carboxylate anion "bare" and highly reactive. umich.edu

This enhanced nucleophilicity is exploited in various synthetic applications, including the anchoring of carboxyl groups to polymer supports in solid-phase peptide synthesis. umich.edu For instance, the cesium salt of an N-protected amino acid can be effectively coupled to a chloromethylated polystyrene resin (Merrifield resin), forming a benzyl (B1604629) ester linkage.

In another example, this compound, in combination with copper(I) iodide, facilitates the intramolecular amination of aryl halides, a key step in the synthesis of nitrogen-containing heterocycles. researchgate.net A study on the synthesis of indole-2-carboxylic acid esters demonstrated the use of this compound in a copper-mediated cyclization, highlighting its role in constructing complex organic scaffolds. orgsyn.org

Table 1: Examples of this compound in the Synthesis of Cesium-Containing Intermediates

| Reactant(s) | Reagents | Product Type | Application | Reference(s) |

| N-Boc-amino acid, Chloromethylated polystyrene | Cs₂CO₃ (to form Cs-carboxylate) | Polymer-supported amino acid | Solid-phase peptide synthesis | umich.edu |

| 2-Benzyloxycarbonylamino-3-(2-bromo-4,5-dimethoxyphenyl)acrylic acid methyl ester | CsOAc, CuI | Indole (B1671886) derivative | Heterocycle synthesis | orgsyn.org |

| Aryl halide with primary or N-benzyl amine | CsOAc, CuI | N-heterocycle | Intramolecular amination | researchgate.net |

| Glycosyl halide | CsOAc | Glycosyl acetate | Carbohydrate synthesis | sigmaaldrich.com |

Elaboration of Organic Molecules

This compound is instrumental in the construction and modification of organic molecules, particularly in the formation of esters and carbon-carbon bonds.

The high nucleophilicity of the acetate ion when paired with cesium makes this compound an effective reagent for forming acetate esters via S-N-2 reactions. This is particularly useful for introducing an acetate group onto primary and secondary alkyl halides, mesylates, and tosylates. umich.edu The reaction typically proceeds with clean inversion of stereochemistry at a chiral center. umich.eduwikipedia.org The resulting acetate ester can then be hydrolyzed to the corresponding alcohol, providing a two-step method for stereochemical inversion. wikipedia.org Cesium carboxylates, in general, are highly effective for alkylation to produce esters, a reaction that benefits significantly from the solubility and reactivity of the cesium salts in solvents like DMF. umich.edu

The Perkin reaction, a classic method for synthesizing α,β-unsaturated carboxylic acids, involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride (B1165640) in the presence of a weak base. wikipedia.orgthermofisher.com The use of this compound in place of the traditionally used sodium acetate has been shown to dramatically improve the yields of this reaction. wikipedia.org Research has demonstrated that employing this compound can increase the yield of cinnamic-type acids by up to 10 times compared to reactions using sodium acetate. wikipedia.orgalbemarle.com This enhancement is attributed to the greater solubility and basicity of this compound in the reaction medium. albemarle.com

Table 2: Comparison of Catalysts in the Perkin Reaction

| Aldehyde | Anhydride | Base | Yield (%) | Reference(s) |

| Benzaldehyde | Acetic anhydride | Sodium Acetate | ~10-40% | wikipedia.orguark.edu |

| Benzaldehyde | Acetic anhydride | This compound | Up to 90% | wikipedia.orgalbemarle.com |

| Various aromatic aldehydes | Acetic anhydride | This compound | 2 to 9-fold higher than with NaOAc | albemarle.com |

Formation of Esters

Stereochemical Control in Organic Transformations

One of the most significant applications of this compound in modern organic synthesis is its role in controlling stereochemistry, particularly in the inversion of chiral centers.

This compound provides a reliable and widely used method for the stereochemical inversion of secondary alcohols. samaterials.comfishersci.dkchemicalbook.com The process is a two-step sequence. First, the hydroxyl group of the secondary alcohol is converted into a good leaving group, such as a mesylate or tosylate, by reaction with mesyl chloride or tosyl chloride, respectively. This activation step does not affect the stereocenter.

In the second step, the activated alcohol is treated with this compound in a suitable solvent, typically DMF. researchgate.netutupub.fi The acetate anion acts as a nucleophile and displaces the leaving group via an S-N-2 mechanism. This nucleophilic substitution proceeds with complete inversion of configuration at the chiral carbon atom. wikipedia.orgresearchgate.net Finally, the resulting acetate ester is hydrolyzed under basic or acidic conditions to afford the inverted secondary alcohol. This method is valued for its high efficiency and predictability, providing a robust strategy for accessing specific stereoisomers that may be difficult to obtain directly. utupub.fiacs.org

The general scheme for this transformation is as follows:

Activation: R-OH + MsCl → R-OMs

Inversion: R-OMs + CsOAc → S-OAc + CsOMs

Hydrolysis: S-OAc + NaOH → S-OH + NaOAc

This protocol has been successfully applied in the synthesis of complex molecules and chiral building blocks where precise control of stereochemistry is paramount. utupub.fi

Complex Molecule Synthesis

The construction of intricate molecular architectures often requires precise control over reactivity and selectivity. This compound has proven to be a valuable tool in achieving these goals in several key areas of complex molecule synthesis.

Application in Biomimetic Synthetic Pathways

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex natural products. This compound has been instrumental in this field, particularly in the synthesis of resorcylate antibiotic fungal metabolites. sigmaaldrich.comnih.gov A key strategy involves the generation of reactive ketene (B1206846) intermediates from diketo-1,3-dioxin-2-ones via a retro-Diels-Alder reaction. nih.gov222.29.77 The subsequent trapping of these ketenes with alcohols, followed by aromatization, yields resorcylate esters. nih.gov222.29.77 this compound, in conjunction with an acid like trifluoroacetic acid, plays a crucial role in promoting this aromatization step. nih.gov222.29.77 This methodology has been successfully applied in an iterative fashion to achieve the total synthesis of antibiotics such as W1278A, -B, and -C. nih.gov

Role in Iterative Aromatization Reactions

The concept of iterative aromatization is a powerful strategy for the convergent synthesis of polycyclic aromatic compounds. This compound is a key reagent in facilitating these transformations. nih.gov222.29.77 In the synthesis of resorcylate natural products, the process often begins with the thermolysis of a dioxinone precursor to generate a ketene. frontiersin.orgnih.gov This reactive intermediate is then trapped by an alcohol, and the resulting product undergoes aromatization. frontiersin.orgnih.gov The use of this compound, often followed by an acid, is critical for the efficient conversion of the intermediate to the final aromatic resorcylate. frontiersin.orgnih.gov This iterative sequence allows for the controlled construction of the polyketide-derived aromatic rings found in numerous natural products. nih.gov

Glycosylation Reactions for Nucleoside Architectures

Nucleosides and their analogues are of significant interest due to their wide-ranging biological activities, including their use as anticancer agents. google.comnih.gov The formation of the glycosidic bond is a critical step in their synthesis. This compound has been identified as a valuable reagent in promoting glycosylation reactions for the synthesis of nucleoside architectures. sigmaaldrich.com Specifically, it has been utilized in a facile method for the synthesis of 1′,2′-cis-β-pyranosyladenine nucleosides. sigmaaldrich.com The convergent approach to nucleoside synthesis, which involves coupling a modified sugar with a nitrogenous base, is a widely used strategy. nih.gov While various conditions can be employed, the use of specific reagents like this compound can influence the stereochemical outcome and efficiency of the glycosylation reaction. nih.govsigmaaldrich.com Recent advancements have also highlighted the use of this compound in visible light-enabled C-glycosyl compound synthesis. researchgate.net

Construction of Macrocyclic and Polycyclic Frameworks

Macrocycles and polycyclic structures are prevalent in a vast array of natural products and medicinally important compounds. The formation of these large rings often presents a significant synthetic challenge. This compound has been effectively employed in the synthesis of macrocyclic lactones through the ring closure of cesium carboxylates. acs.org This method, known as the "cesium effect," relies on the ability of the large, poorly solvated cesium cation to act as a template, bringing the ends of a long-chain ω-halo carboxylate into proximity to facilitate intramolecular cyclization.

In the realm of polycyclic synthesis, cesium salts have been used in various capacities. For instance, in the synthesis of certain polycyclic carbamoylpyridone compounds with antiviral activity, cesium salts are listed among the suitable metal salts for the process. google.com Furthermore, in the synthesis of complex natural products like callipeltoside A, which features a 14-membered macrolactone, the strategic use of reagents and control of reaction conditions are paramount. frontiersin.org While not always the primary cyclization agent, the principles of macrocyclization often involve careful selection of bases and counterions, a role that this compound and other cesium salts can fulfill. pnas.org

Catalytic Applications of this compound

Beyond its stoichiometric use, this compound also plays a significant role as an additive or co-catalyst in a variety of transition metal-catalyzed reactions, enhancing their efficiency and selectivity.

Role in Transition Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. chemie-brunschwig.chchemie-brunschwig.ch this compound is frequently employed as a base or additive in these reactions, influencing the catalytic cycle in several ways. thermofisher.com

In palladium-catalyzed reactions, this compound has been shown to have a beneficial effect. For instance, in the Pd-catalyzed hydroxycarbonylation, the addition of cesium salts can improve reaction efficiency. sigmaaldrich.com The choice of base in Pd-catalyzed C-H activation/arylation reactions can be critical, with this compound and other cesium salts often providing superior results compared to other alkali metal acetates. postdocjournal.com This is sometimes attributed to the "concerted metalation/deprotonation" (CMD) mechanism, where the acetate anion plays a direct role in the C-H bond cleavage step. postdocjournal.com

In rhodium-catalyzed reactions, this compound has been used as a base in the intramolecular hydroarylation for the synthesis of dihydrobenzofurans. rsc.org It has also been noted as an additive in Rh(III)-catalyzed C-H activation, facilitating the formation of key intermediates. acs.org The specific combination of the rhodium catalyst and the cesium base can lead to high regioselectivity and yields. rsc.org

The role of the cation (e.g., Cs+ vs. K+ or Na+) can be significant, with the larger cesium cation often leading to enhanced reactivity, possibly due to increased solubility of the acetate salt in organic solvents or favorable interactions within the catalytic cycle. postdocjournal.com

Compound Information

| Compound Name | Synonym(s) |

| This compound | Acetic acid cesium salt |

| Trifluoroacetic acid | TFA |

| W1278A | - |

| W1278B | - |

| W1278C | - |

| Callipeltoside A | - |

| Dihydrobenzofuran | - |

Promotion of Cross-Coupling Reactions

Intrinsic Catalytic Properties

Beyond its role as an additive, this compound exhibits its own catalytic capabilities, particularly when supported on solid matrices or as a promoter in oxidation catalysis.

This compound is a precursor for creating highly active solid base catalysts. biosynth.com When impregnated onto zeolite supports, such as CsNaY, and subsequently calcined, this compound decomposes to form highly dispersed, intracrystalline cesium oxide species. vt.edu These species are believed to be the active sites responsible for a dramatic increase in catalytic activity. vt.edu For example, the decomposition of this compound occluded in CsNaY zeolite enhances the catalyst's activity for acetone (B3395972) production from isopropanol (B130326) by an order of magnitude compared to the parent zeolite, with acetone selectivity exceeding 97%. researchgate.netvt.edu The zeolite support plays an active role in the decomposition mechanism of this compound to form these active base sites. vt.edu

Similarly, cesium loaded onto silica (B1680970) (SiO₂) creates an efficient and recyclable catalyst. chemrxiv.org These Cs/SiO₂ catalysts, sometimes modified with other oxides like Al₂O₃ or ZrO₂, possess tunable acid-base properties. figshare.comtandfonline.com The Si-O-Cs groups formed on the surface are considered the active centers for reactions like the aldol (B89426) condensation of methyl acetate with formaldehyde (B43269) to produce methyl acrylate. researchgate.netacs.org The catalytic performance is closely linked to the balance of weak acid sites and medium-strong base sites on the catalyst surface. acs.org

This compound can function as an oxidation catalyst or, more commonly, as a promoter that enhances the performance of other oxidation catalysts. biosynth.com In the catalytic oxidation of ethyl acetate over a cesium-modified cryptomelane-type manganese oxide catalyst, the presence of cesium improves the catalytic performance. researchgate.net This enhancement is correlated with the basic properties imparted by the cesium. researchgate.net Temperature-programmed experiments suggest a mechanism where lattice oxygen atoms from the manganese oxide can react with ethyl acetate at low temperatures. researchgate.net

In other systems, such as Cs-loaded zeolite catalysts used for 1-butene (B85601) isomerization, the presence of dioxygen (O₂) can lead to deactivation. This is proposed to occur via a low-temperature oxidation of butene to carbon dioxide, which then strongly adsorbs onto and poisons the active basic sites created by the cesium species. nih.gov this compound is also used as an additive in some Rh- and Ru-catalyzed oxidative coupling reactions, where its role is similar to that in reactions assisted by copper or silver oxidants. acs.org

Investigation of Solid Catalyst Characteristics

Influence on Reaction Kinetics and Efficiency

The addition of this compound or related cesium salts often has a profound positive impact on reaction efficiency, rates, and selectivity—a phenomenon sometimes referred to as the "cesium effect". nih.gov This effect stems from the unique properties of the large, polarizable Cs⁺ ion.

In palladium-catalyzed hydroxycarbonylation, cesium salts improve both reaction efficiency and product yield. researchgate.net In iridium-catalyzed allylic aminations, cesium carbonate has been shown to improve reaction efficiency. wikipedia.org This enhancement is often attributed to the increased basicity and solubility of the cesium salt in organic solvents compared to lighter alkali metal counterparts like potassium or sodium salts.

The "cesium effect" has been computationally studied in oxadiaza excision cross-coupling reactions, where the use of cesium carbonate versus other alkali metal bases leads to a complete divergence in the reaction pathway, producing pyridones instead of pyridines. nih.gov This exceptional chemoselectivity is attributed to the way the cesium ion coordinates to the transition state, changing its conformational preference and favoring one reaction pathway over another. nih.gov

In materials science, a field with parallels to heterogeneous catalysis, the inclusion of this compound in the fabrication of perovskite solar cells significantly enhances their efficiency and stability. The CsAc reduces trap density, extends the carrier lifetime, and relaxes strain within the perovskite crystal lattice. acs.orgjsynthchem.com This demonstrates the ability of this compound to favorably modify the energetic landscape and kinetics of processes at a molecular level, leading to improved performance.

Modulation of Reaction Rates and Product Yields

This compound is frequently employed to enhance reaction rates and improve product yields in numerous catalytic processes. Its effectiveness is often attributed to the "cesium effect," a term used to describe the often-superior performance of cesium bases in organic synthesis. inno-chem.com.cn This effect is linked to the large ionic radius, low charge density, and high polarizability of the cesium cation. inno-chem.com.cn

In palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig aminations, cesium salts have demonstrated significant advantages. inno-chem.com.cn For instance, in the palladium-catalyzed direct C2-H arylation of N-methylindole, the use of this compound as a base resulted in a product yield of 85%. indexcopernicus.com Similarly, in the Perkin reaction for preparing unsaturated cinnamic acids, employing this compound can lead to yields that are two to nine times higher than when using sodium acetate. albemarle.com

The beneficial impact of this compound extends to other types of reactions as well. In the palladium-catalyzed hydroxycarbonylation, cesium salts have been shown to improve reaction efficiency and product yield. sigmaaldrich.com Furthermore, in the synthesis of vinyl acetate from ethylene (B1197577) and acetic acid, alkali metal acetate promoters, including this compound, significantly increase the reaction rate. koreascience.kr The promotional effect, which increases down Group 1 of the periodic table, is attributed to the common-ion effect of the acetate. koreascience.kr

Below is a table summarizing the effect of this compound on the yield of selected reactions:

| Reaction Type | Catalyst/Reagents | Base | Yield (%) | Reference |

| Direct C2-H Arylation | Pd catalyst, Aryl halide, N-methylindole | This compound | 85 | indexcopernicus.com |

| Perkin Reaction | - | This compound | 2-9 fold higher than Sodium Acetate | albemarle.com |

| Intramolecular Amination | Copper Iodide | This compound | - | researchgate.net |

| Oxidative Cross-Dehydrogenative Thiolation | - | This compound | 75 | acs.org |

Impact on Reaction Selectivity (Chemo- and Regioselectivity)

A significant advantage of using this compound in organic synthesis is its ability to influence the selectivity of a reaction, directing it towards a specific chemical (chemoselectivity) or positional (regioselectivity) outcome.

A notable example of chemoselectivity is observed in the direct N-alkylation of amines. The use of cesium bases, including this compound, promotes the desired mono-N-alkylation while suppressing the overalkylation that leads to secondary amines. acs.orgresearchgate.net This high chemoselectivity is particularly valuable in the synthesis of complex molecules like peptidomimetics. acs.org

This compound also plays a crucial role in controlling regioselectivity. In a rhodium(III)-catalyzed C-H functionalization reaction, replacing this compound with cesium adamantylcarboxylate significantly improved the chemoselectivity of the carboamination product. nih.gov This highlights how the nature of the cesium salt can be fine-tuned to control reaction outcomes.

Furthermore, in palladium-catalyzed reactions of indole with allyl carbonate, the choice of base and solvent dictates the selectivity. rsc.org While lithium carbonate in dichloromethane (B109758) leads to C-3 alkylation, using cesium carbonate in N,N-dimethylformamide switches the selectivity to N-alkylation. rsc.org This is attributed to the formation of a solvent-separated ion pair with the larger cesium cation, which favors the N-alkylation product. rsc.org

Recent research has also demonstrated that in the oxadiaza excision cross-coupling of β-ketoesters with 1,2,3-triazine (B1214393) 1-oxides, cesium carbonate almost exclusively promotes the formation of pyridones, whereas other alkali metal carbonates lead to pyridines. rsc.orgnih.govresearchgate.net Computational studies suggest this is due to the cesium-coordinated species favoring an attack at the ester carbon, a unique conformational accommodation driven by the cesium ion. nih.gov

The following table illustrates the influence of this compound and other cesium bases on reaction selectivity:

| Reaction | Catalyst | Base/Solvent | Major Product | Selectivity | Reference |

| Alkylation of Indole | [PdCl(π-allyl)]₂ | Li₂CO₃ / CH₂Cl₂ | C-3 Alkylation | Thermodynamic Product | rsc.org |

| Alkylation of Indole | [PdCl(π-allyl)]₂ | Cs₂CO₃ / DMF | N-Alkylation | Kinetically Favored | rsc.org |

| Oxadiaza Excision Cross-Coupling | - | Na₂CO₃ | Pyridine (B92270) | - | rsc.orgnih.gov |

| Oxadiaza Excision Cross-Coupling | - | Cs₂CO₃ | Pyridone | High Chemoselectivity | rsc.orgnih.gov |

Comparative Catalysis with Other Alkali Metal Acetates

The catalytic performance of this compound is often compared to that of other alkali metal acetates, such as those of lithium, sodium, and potassium. In many instances, this compound exhibits superior reactivity and selectivity.

In the synthesis of vinyl acetate, the catalytic activity of alkali metal acetates follows the trend CsOAc > RbOAc > KOAc > NaOAc > LiOAc. koreascience.kr While the conversion rate does not change significantly from potassium to this compound, the product selectivity shows a considerable increase, with this compound providing the highest selectivity at approximately 89%. koreascience.kr

Similarly, in the nucleophilic displacement reaction of p-nitrophenyl benzenesulfonate (B1194179) with alkali metal ethoxides, the observed rate constants increase in the order LiOEt < NaOEt < CsOEt < KOEt. cdnsciencepub.com This indicates that cesium ethoxide is more reactive than its lithium and sodium counterparts in this specific reaction.

However, the superiority of cesium is not universal. In the etherification of glycerol (B35011) using zeolite-based catalysts, potassium-loaded zeolite (XZ-K) showed higher glycerol conversion than sodium-loaded zeolite (XZ-Na), suggesting that in some heterogeneous catalytic systems, other alkali metals might be more effective. researchgate.net In a study on methanol (B129727) steam reforming, a molten salt mixture of lithium, potassium, and cesium acetates was used, with potassium showing the strongest affinity for the platinum catalyst surface. nih.gov

The differences in catalytic activity among alkali metal acetates are often linked to factors such as the ionic radius of the cation, its charge density, and its ability to coordinate with reactants and transition states. inno-chem.com.cn The larger and more polarizable cesium ion can lead to different solvation and ion-pairing behaviors, which in turn affect reaction kinetics and selectivity. inno-chem.com.cnrsc.org

The table below provides a comparative overview of the catalytic activity of different alkali metal acetates in a specific reaction.

| Reaction | Catalyst | Alkali Metal Acetate | Ethylene Conversion (%) | Product Selectivity (%) | Reference |

| Vinyl Acetate Synthesis | Pd-Au/SiO₂ | Lithium Acetate | ~5 | ~75 | koreascience.kr |

| Vinyl Acetate Synthesis | Pd-Au/SiO₂ | Sodium Acetate | ~6 | ~80 | koreascience.kr |

| Vinyl Acetate Synthesis | Pd-Au/SiO₂ | Potassium Acetate | ~8 | ~83 | koreascience.kr |

| Vinyl Acetate Synthesis | Pd-Au/SiO₂ | Rubidium Acetate | ~8 | ~86 | koreascience.kr |

| Vinyl Acetate Synthesis | Pd-Au/SiO₂ | This compound | ~8 | ~89 | koreascience.kr |

Applications of Cesium Acetate in Advanced Materials Science

Perovskite Materials and Devices

Cesium acetate (B1210297) has emerged as a critical compound in the advancement of perovskite materials, particularly in the fabrication of high-performance perovskite solar cells (PSCs). Its application spans various aspects of device engineering, from modifying interfaces to doping the bulk perovskite structure, leading to significant improvements in efficiency, stability, and reproducibility.

Interfacial engineering is a crucial strategy to enhance the performance of PSCs by optimizing the charge transport and minimizing recombination losses at the interfaces between different layers of the solar cell. Cesium acetate has proven to be a versatile tool for modifying these critical interfaces.

The interface between the electron transport layer (ETL) and the perovskite active layer is vital for efficient electron extraction. Modifying the ETL surface with this compound has been shown to improve perovskite crystallization and create a high-quality interfacial contact. acs.orgfigshare.com

Research has demonstrated that treating a titanium dioxide (TiO₂) ETL with a thin layer of this compound can lead to better crystal quality in the perovskite film, characterized by larger grains and fewer defects. acs.org This modification enhances the hydrophilicity of the TiO₂ surface, promoting a more intimate contact with the perovskite layer. acs.org The improved interface facilitates more efficient electron injection from the perovskite's conduction band to the ETL. scispace.com Studies using zinc oxide (ZnO) ETLs have also shown that incorporating this compound can upshift the Fermi level, which reduces the electron injection barrier at the interface and contributes to higher n-type conductivity. researchgate.net This leads to a significant enhancement in power conversion efficiency (PCE), with this compound-modified devices showing an 82% higher PCE compared to those with conventional cesium carbonate modifications. researchgate.net

Impact of this compound (CsAc) Modification on Electron Transport Layers (ETL) in Perovskite Solar Cells

| ETL Material | Modification Method | Key Findings | Reference |

|---|---|---|---|

| TiO₂ | Thin layer coating of CsAc on TiO₂ | Improved perovskite crystal quality, larger grains, fewer defects, and better TiO₂/perovskite interfacial contact. acs.org Optimized device PCE reached 20.1%. acs.org | acs.org |

| ZnO | Incorporation of CsAc into ZnO ETL | Upshift in Fermi level by 50 meV, leading to lower electron injection barrier and higher n-type conductivity. researchgate.net | researchgate.net |

| TiO₂ | CsAc treatment on TiO₂ surface | Induced a PbI₂-rich composition at the interface, creating a favorable energy level gradient for carrier collection. researchgate.netacs.org PCE increased from 17.25% to 18.25%. researchgate.net | researchgate.netacs.org |

| ZnO | 2 wt% CsAc doping in ZnO ETL | Resulted in a 45% improvement in average Fill Factor (FF) and an 82% higher average PCE compared to Cesium Carbonate modified devices. scispace.com | scispace.com |

A significant challenge for the commercialization of PSCs is their long-term operational stability, which is often compromised by the migration of mobile ions within the perovskite layer. nih.govacs.org this compound has been effectively used as a buffer layer to mitigate this degradation.

By sandwiching a layer of this compound between the perovskite absorber and the hole transport layer (HTL), researchers have created a mechanism for in situ modification. nih.govacs.org During device operation, mobile cations like methylammonium (B1206745) (MA⁺) that migrate towards the HTL are consumed by the this compound. nih.govacs.org This reaction forms a cesium-rich perovskite composition at the interface, which significantly enhances the device's operational stability without sacrificing efficiency. nih.govacs.org Optimized devices with this interfacial modification have demonstrated a power conversion efficiency of 20.9% and maintained approximately 80% of their initial efficiency after 4500 minutes of continuous operation at the maximum power point. nih.govacs.org This strategy provides a new pathway for fabricating highly stable PSCs. nih.govrsc.org

Performance of Perovskite Solar Cells with In Situ this compound Interfacial Modification

| Interface Modified | Key Outcome | Initial Power Conversion Efficiency (PCE) | Stability Metric | Reference |

|---|---|---|---|---|

| Perovskite / Hole Transport Layer (Spiro-OMeTAD) | Mitigation of mobile ion (MA⁺) migration and formation of a stable Cs-rich perovskite interface. nih.govacs.org | 20.9% | Retained ~80% of initial efficiency after 4500 minutes of continuous operation. nih.govacs.org | nih.govacs.org |

Proper energy band alignment at the interfaces is crucial for facilitating charge carrier collection and minimizing voltage losses. This compound treatment has been shown to be an effective method for tuning the interfacial composition and creating a graded energy band structure. researchgate.netacs.orgnih.gov

Effect of this compound on Interfacial Energy Band Alignment

| Interface | Modification | Effect on Band Alignment | Impact on Performance | Reference |

|---|---|---|---|---|

| TiO₂ / MAPbI₃ | This compound treatment of TiO₂ | Downshifts the conduction band of MAPbI₃, creating a favorable energy gradient. researchgate.netacs.orgnih.gov | Increased photocurrent and fill factor; PCE improved from 17.25% to 18.25%. researchgate.net | researchgate.netacs.orgnih.gov |

| TiO₂ / CsPbI₂Br | Zinc Acetate modification of TiO₂ | Induces an upward shift of the TiO₂ conduction band for better-matched energy levels. acs.org | Accelerated electron extraction and transportation. PCE increased from 12.54% to 14.20%. acs.org | acs.org |

Beyond interfacial engineering, this compound is also used as a source for cesium (Cs⁺) doping directly into the perovskite crystal lattice. This approach influences the fundamental properties of the perovskite film, including its morphology and crystallinity.

The incorporation of cesium ions, often from a this compound precursor, has a profound impact on the formation of the perovskite film. The addition of this compound can manipulate the crystallization process, leading to a denser and more uniform film morphology with reduced defect density and a longer carrier lifetime. researchgate.netnih.gov

In the sequential deposition method, adding a small amount of this compound to the lead iodide (PbI₂) precursor helps in the formation of an intermediate phase. rsc.org The acetate ion (Ac⁻) forms a strong intermediate phase with PbI₂, which facilitates the intercalation of other cations, while the incorporated Cs⁺ ions help to relax strain in the final perovskite lattice. rsc.orgrsc.org This leads to a reduction in trap density and an extension of the carrier lifetime. rsc.orgrsc.org Research has shown that cesium doping can increase the grain size of perovskite films significantly, for instance from 70 nm to 170 nm, thereby reducing grain boundaries which can act as recombination centers. mdpi.com This improved film quality, with enhanced crystallinity and fewer pinholes, is beneficial for charge transport and leads to higher device efficiency and stability. mdpi.comresearchgate.netnih.govnih.gov For instance, doping with 5 mol% cesium improved the average PCE of lead(II)-acetate-based PSCs from 14.1% to 15.57%. mdpi.comresearchgate.netnih.govnih.gov

Influence of this compound (CsAc) Doping on Perovskite Film Properties and Device Performance

| Perovskite Type | Doping/Additive Method | Effect on Morphology & Crystallinity | Effect on Photovoltaic Performance | Reference |

|---|---|---|---|---|

| FAMAPbI₃ | CsAc added to PbI₂ precursor in sequential deposition | Relaxation of lattice strain, reduced trap density, formation of intermediate phase promoting perovskite growth. rsc.orgrsc.org | PCE increased from 20.38% to 21.26%; enhanced operational and thermal stability. rsc.org | rsc.org |

| CsPbI₃ | CsAc used as an additive during crystallization | Dense morphology, low defect density, long carrier lifetime. researchgate.netnih.gov | Optimal PSC yielded a PCE of 18.3%. researchgate.netnih.gov | researchgate.netnih.gov |

| CH₃NH₃PbI₃ (from Pb(Ac)₂) | 5 mol% Cesium doping (from CsI) | Improved film quality with increased crystallinity and reduced pinholes. mdpi.comresearchgate.netnih.govnih.gov | Average PCE increased from 14.1% to 15.57%; champion device reached 18.02%. mdpi.comresearchgate.netnih.govnih.gov | mdpi.comresearchgate.netnih.govnih.gov |

| FAPbI₃-based | CsAc introduced into PbI₂ precursor | Promotes conversion of PbI₂ into stable, large perovskite grains; reduces defects. researchgate.net | Achieved a maximum PCE of 22.01%. researchgate.net | researchgate.net |

Cesium Doping in Perovskite Structures

Optimization of Charge Carrier Dynamics and Extraction

The introduction of this compound into perovskite solar cells (PSCs) has been shown to significantly enhance charge carrier dynamics. The presence of this compound facilitates the transportation of charge carriers and mitigates non-radiative recombination researchgate.net. Doping with this compound extends the carrier lifetime within the perovskite layer rsc.orgresearchgate.netrsc.org. This is partly achieved through the improvement of the perovskite film's quality; a uniform morphology with fewer pinholes is beneficial for charge transportation nih.gov.

| Parameter | Control Device | This compound Doped Device | Source |

| PCE (Champion) | 15.22% | 18.02% | nih.gov |

| PCE (Average) | 14.1% | 15.57% | nih.gov |

| Jsc (Average) | 20.16 mA cm⁻² | 21.08 mA cm⁻² | nih.gov |

| FF (Average) | 0.69 | 0.75 | nih.gov |

| Carrier Lifetime | 1.96 µs | 3.28 µs | researchgate.net |

| PCE (Champion) | 20.38% | 21.26% | rsc.org |

Mitigation of Defect States and Hysteresis Phenomena

A primary challenge in perovskite solar cell technology is the presence of defect states, which act as non-radiative recombination centers and contribute to performance-degrading hysteresis. This compound has proven effective in addressing these issues. The introduction of cesium (Cs⁺) and acetate (Ac⁻) ions can passivate defects by filling vacancies (such as those of formamidinium (FA⁺) and iodide (I⁻)) and coordinating with uncoordinated lead ions (Pb²⁺), which reduces the trap density researchgate.net. This reduction in trap states is a consistent finding across multiple studies rsc.orgresearchgate.netrsc.org.

The acetate ion plays a significant role in the perovskite growth process, leading to larger grains and reduced defects rsc.org. Specifically, the pseudo-halide acetate can retard the ion exchange reaction during crystallization, resulting in a perovskite film with a dense morphology and low defect density nih.gov. The use of alkaline additives, such as acetates, has been shown to reduce the density of deep-level defects, which are major non-radiative recombination centers nih.gov. As a direct consequence of reduced defect density, perovskite solar cells modified with this compound exhibit less hysteresis in their current density-voltage (J-V) curves rsc.orgresearchgate.netrsc.orgnih.gov.

Stabilization of Perovskite Phases under Environmental Stress

The operational stability of perovskite solar cells, particularly under thermal, light, and ambient environmental stress, is a critical hurdle for their commercialization. This compound serves as an effective stabilizing agent. Its incorporation can stabilize formamidinium-based perovskites (FAMAPbI₃) under both thermal and light-illumination stress rsc.orgresearchgate.netrsc.org. The Cs⁺ ion helps to relax the strain in the perovskite lattice, a crucial factor for improved stability rsc.orgresearchgate.netrsc.org.

In a sequential deposition process, the acetate ion (Ac⁻) forms a strong intermediate phase with lead iodide (PbI₂), which facilitates the intercalation of Cs⁺ into the perovskite layer, enhancing stability rsc.orgresearchgate.netrsc.org. Furthermore, this compound can be used as a buffer layer between the perovskite and the hole transport layer. In this configuration, it mitigates the migration of mobile ions from the perovskite into the transport layer, a key degradation mechanism, thereby greatly enhancing the device's operational stability acs.org. Encapsulated devices with CsAc-assisted crystallization have shown excellent operational stability, retaining their initial performance after 500 hours of operation at the maximum power point under one-sun illumination nih.gov. An unsealed device maintained 96% of its initial PCE after being exposed to air for 45 days researchgate.net.

Synthesis and Deposition of Cesium-Based Perovskite Quantum Dots

This compound is also a valuable precursor in the synthesis of cesium-based perovskite quantum dots (QDs). Its use can overcome challenges associated with other cesium sources, like cesium carbonate. In one method, this compound was used instead of cesium carbonate to synthesize stable CsPbX₃@SiO₂ (X=Cl, Br, I) quantum dots, which were then used to manufacture stable white light-emitting diodes (WLEDs) ingentaconnect.com.

A significant advantage of using this compound is the improved processability and reproducibility of QD synthesis. A novel recipe using this compound and 2-hexyldecanoic acid was developed to prepare high-quality CsPbBr₃ QDs light-am.com. This method significantly improved the conversion degree and purity of the cesium precursor (from 70.26% to 98.59%), leading to enhanced homogeneity and reproducibility, even at room temperature light-am.com. The acetate ion can also act as a surface ligand, passivating dangling bonds on the QD surface and thereby improving optical performance and stability light-am.com. The use of this compound as a precursor allows for the complete conversion of cesium oleate (B1233923) even at room temperature, which is a challenge with cesium carbonate, leading to more consistent batch-to-batch results light-am.com.

Porous Carbon Materials

In the field of energy storage and adsorption, this compound is utilized as a unique precursor for creating advanced porous carbon materials.

This compound as a Self-Templating Precursor for Hierarchical Porosity

This compound functions as an effective self-templating precursor for synthesizing highly porous carbons through direct pyrolysis. This method is a facile alternative to traditional activation and templating strategies which often involve harsh chemicals and complex processes mpg.de. Using this compound as the sole precursor can produce porous carbons with exceptionally high specific surface areas (SSA), reaching up to 3000 m²/g, and large pore volumes approaching 2 cm³/g mpg.deresearchgate.netnih.gov.

The process involves the thermal decomposition of this compound, where the resulting cesium compounds act as an in-situ template and activating agent. The primary activation mechanism is believed to be cesium ion intercalation mpg.de. This self-templating strategy allows for the creation of materials with multiscale pore structures and tunable porosity, making them suitable for applications such as supercapacitors and CO₂ adsorbents mpg.dempg.de. The resulting oxo-carbons have demonstrated record-high CO₂ uptake and high specific capacitance researchgate.netnih.gov.

| Property | Value | Source |

| Specific Surface Area (SSA) | 1000–3000 m²/g | mpg.dempg.de |

| Pore Volume | up to 2 cm³/g | mpg.deresearchgate.netnih.gov |

| Carbon Yield | up to 15% | researchgate.netnih.gov |

| CO₂ Uptake | 8.71 mmol g⁻¹ | researchgate.netnih.gov |

| Specific Capacitance | 313 F g⁻¹ | researchgate.netnih.gov |

Role as Carbon and Oxygen Source

In the self-templating synthesis of porous carbons, this compound plays a dual role. While the cesium cation (Cs⁺) acts as the templating and activating agent, the acetate component serves as the direct source of both carbon and oxygen for the resulting carbonaceous framework researchgate.netnih.govmpg.de. The pyrolysis of this compound between 500 and 800 °C allows for the formation of porous carbons with an adjustable oxygen level, typically between 7-12 wt% mpg.de. This integrated function, where a single precursor provides the carbon backbone, the oxygen heteroatoms, the physical template, and the activating agent, highlights the unique utility of this compound in the facile synthesis of advanced functional carbon materials mpg.de.

Mechanism of Physical Templating and Chemical Activation

Integration into Energy Storage Systems

The unique porous carbons derived from this compound are highly suitable for energy storage applications, particularly in supercapacitors.

The high surface area and well-developed porosity of this compound-derived carbons make them excellent electrode materials for electrical double-layer capacitors (EDLCs), also known as supercapacitors. The performance of these devices relies on the efficient formation of an electrical double layer at the electrode-electrolyte interface, a phenomenon that is maximized by a large accessible surface area.

Carbons produced using this compound have demonstrated remarkable performance in supercapacitor applications. They have achieved specific capacitance values as high as 313 F/g. nih.gov The presence of supermicropores is considered crucial for achieving high capacity, while the existence of mesopores enhances the rate performance and cycling stability of the capacitor. mpg.de In addition to the carbon material itself, this compound is also explored as a salt for creating highly concentrated or "water-in-salt" electrolytes (WiSE) for advanced EDLCs. researchgate.netresearchgate.net These electrolytes can offer a wider operating voltage and improved energy density. researchgate.net

Table 2: Supercapacitor Performance of this compound-Derived Carbon Electrodes

| Carbon Source | Key Performance Metric | Value |

| This compound | Ultimate Specific Capacitance | 313 F/g |

| This compound | Zn-ion Capacitor Cathode Capacity | 252 mAh/g (567 F/g) |

| This compound | Zn-ion Capacitor Durability | 100,000 cycles |

Data sourced from multiple research findings. nih.govresearchgate.net

Adsorption Properties of Derived Carbons

The highly porous nature of carbons synthesized using this compound also makes them effective adsorbents. These materials have shown significant potential for gas adsorption, particularly for carbon dioxide (CO₂). Research has reported a record-high CO₂ uptake of 8.71 mmol/g for oxo-carbons derived from this compound. nih.gov This high adsorption capacity is attributed to the large surface area and the specific pore structure created during the cesium-mediated activation process. Beyond gas capture, these carbons are also investigated for the adsorption of other pollutants, such as cesium ions from contaminated water, often after being functionalized or used as a support for other active materials. aip.orgsemanticscholar.org

Advanced Inorganic Materials and Composites

This compound's role extends to the synthesis of other advanced inorganic materials.

Development of Superconducting Materials

This compound has been noted for its potential application in the development of advanced materials like superconductors. chemimpex.com While direct synthesis is less common, its role is often as a component or precursor in complex synthesis routes. For example, research into high-temperature superconductors, such as the Bi-2212 phase (Bi₂Sr₂CaCu₂O₈₊ₓ), has explored the effects of substituting various elements, including cesium, into the crystal lattice. researchgate.net The introduction of alkali metals can influence the material's structural and superconducting properties. researchgate.net The use of cesium compounds in creating specific phases of materials, such as intercalated fullerenes which can exhibit superconductivity, represents another avenue of application.

Engineering of Ion-Conducting Membranes

This compound and related cesium salts are explored for their potential in engineering advanced ion-conducting membranes, which are critical components in technologies like fuel cells and sensors. The incorporation of cesium ions can enhance the physicochemical properties of membrane materials. For instance, in the development of proton exchange membranes (PEMs) for fuel cells, modifying materials with cesium can improve surface acidity and interaction with the polymer matrix. mdpi.com One approach involves creating composite membranes where cesium salts are embedded within a polymer matrix, such as chitosan (B1678972). hep.com.cnmdpi.com The development of composite membranes using cesium phosphotungstate salt and chitosan has been investigated for direct methanol (B129727) fuel cells. hep.com.cnmdpi.com

Furthermore, highly concentrated aqueous solutions of this compound itself have been characterized as "Water-in-Salt Electrolytes" (WiSE). These electrolytes exhibit favorable chemical and physical properties for use in electrical double-layer capacitors (EDLCs), devices that rely on ion conduction. Studies show that these this compound-based electrolytes can enable high operating voltages and good stability in EDLCs.

Preparation of Cesium-Loaded Zeolite Catalysts

This compound is a key precursor in the synthesis of highly basic heterogeneous catalysts by loading cesium onto zeolite frameworks. The process typically involves the impregnation of a zeolite support, such as Zeolite X or Zeolite Y in its sodium (NaX, NaY) or cesium-exchanged (CsX) form, with an aqueous solution of this compound. acs.orgscielo.brvt.edu

The preparation procedure begins with suspending the chosen zeolite powder in a this compound solution of a specific concentration. scielo.brscielo.br The amount of this compound solution is determined by the desired cesium loading on the final catalyst and the water absorption capacity of the zeolite. acs.org The mixture is typically stirred for several hours at a controlled temperature, for example, overnight at approximately 40°C, to ensure uniform distribution of the this compound within the zeolite's porous structure. vt.edu Following impregnation, the solvent (water) is removed. This can be achieved by slow evaporation in air or by drying in an oven. vt.edu

A crucial final step is the calcination of the this compound-impregnated zeolite. The material is heated in a controlled atmosphere (e.g., flowing air or an inert gas like nitrogen) to a high temperature, often in the range of 400°C to 773 K (500°C). acs.orgscielo.brscielo.br This thermal decomposition process converts the occluded this compound into highly dispersed basic cesium oxide (Cs₂O) species within the zeolite cages. vt.edunih.gov The resulting material is a potent solid base catalyst, often denoted as Cs(Ac)/CsX or CsOx/CsX, where the basic sites are generated from the decomposition products of this compound. acs.orgnih.govcapes.gov.br

Table 1: Example Parameters for Cesium-Loaded Zeolite Preparation

| Zeolite Support | Cesium Precursor | Impregnation Details | Calcination Temperature | Final Catalyst Designation | Reference |

|---|---|---|---|---|---|

| Cesium-Exchanged Zeolite X (CsX) | This compound | Aqueous Solution | 773 K (500°C) | Cs(Ac)/CsX | acs.org |

| Zeolite Y (NaY) | This compound | 2 mol L⁻¹ solution, stirred 5h | 500°C | CsY/CS | scielo.brscielo.br |

| Zeolite X (NaX) | This compound | 2 mol L⁻¹ solution, stirred 5h | 400°C | CsX/CS | scielo.brscielo.br |

| CsNaY | This compound | 0.025 N solution, stirred overnight at ~40°C | 350°C - 500°C | CsAce/CsNaY | vt.edu |

Cesium-loaded zeolite catalysts, prepared via the decomposition of this compound, are highly effective in catalyzing the isomerization of linear butenes. Specifically, they are active for the double-bond shift reaction that converts 1-butene (B85601) into its isomers, cis-2-butene (B86535) and trans-2-butene. nih.govacs.org This reaction is a classic test for characterizing the basicity of solid catalysts. Research has shown that zeolites containing cesium in excess of their ion-exchange capacity exhibit significant catalytic activity for 1-butene isomerization, with the reaction proceeding even at relatively low temperatures, such as 273 K. oup.com

The catalytic activity for butene isomerization has been found to be directly commensurate with the uptake of carbon dioxide (CO₂), indicating that the number of accessible basic sites is crucial for the reaction. capes.gov.br The decomposition of the impregnated this compound generates highly active basic sites, believed to be cesium oxide clusters within the zeolite cavities, which are responsible for this catalytic behavior. vt.eduoup.com

Studies comparing different zeolite frameworks have revealed that the structure of the zeolite support plays a significant role. For instance, when CsNaY and CsNaX zeolites were impregnated with identical loadings of this compound, the resulting catalyst based on the Y-type zeolite showed substantially higher activity. vt.edu The product distribution often shows a strong preference for the formation of cis-2-butene over trans-2-butene, with high cis/trans ratios, which is characteristic of isomerization occurring over basic sites.

Table 2: Research Findings on 1-Butene Isomerization over Cesium-Loaded Zeolites

| Catalyst | Key Finding | Observation | Reference |

|---|---|---|---|

| Cs-loaded Zeolite X | Active for 1-butene to 2-butene (B3427860) isomerization. | Catalyzes the conversion of 1-butene to cis- and trans-2-butene. | nih.govacs.org |

| CsOₓ/CsX | Activity correlates with basic site density. | Catalytic activity for 1-butene isomerization increases linearly with the amount of excess cesium. | capes.gov.br |

| Alkali-added Zeolite X | High activity at low temperatures. | The reaction proceeds at 273 K, indicating the presence of strong basic sites. | oup.com |

| Acetate-impregnated CsNaY vs. CsNaX | Zeolite framework influences activity. | The CsNaY-based catalyst is an order of magnitude more active than the CsNaX-based catalyst. | vt.edu |

Fundamental studies have been conducted to understand the nature of the active species and the surface reactivity of cesium-loaded zeolite catalysts prepared from this compound. Techniques like Raman spectroscopy and temperature-programmed desorption (TPD) have been instrumental in these investigations.

Raman spectroscopy of calcined catalysts prepared from both this compound and cesium carbonate precursors revealed a new peak at approximately 1036 cm⁻¹, which is associated with the occluded cesium species. nih.govacs.orgacs.org This spectroscopic evidence suggests that the species formed after calcination is not a simple cesium oxide but is proposed to be an oxycarbonate, which acts as a metastable intermediate between cesium carbonate and cesium oxide. nih.govacs.orgresearchgate.net No evidence for cesium peroxide or superoxide (B77818) was observed. nih.govacs.org

The basicity of these catalysts has been extensively probed using CO₂ adsorption. Temperature-programmed desorption of CO₂ confirms the generation of strong basic sites upon the addition of excess alkali ions from the acetate precursor. oup.com Studies using CO₂ adsorption microcalorimetry on zeolites with occluded cesium oxide (CsOₓ), formed from this compound decomposition, showed higher CO₂ adsorption capacities compared to simple ion-exchanged zeolites. capes.gov.br The heat of adsorption for CO₂ on these zeolite-supported oxides was found to be around 85 kJ mol⁻¹, and the CO₂ uptake increased linearly with the amount of occluded cesium. capes.gov.br

These basic sites, while active for isomerization, are susceptible to poisoning. It has been demonstrated that CO₂ readily poisons the active base sites, inhibiting catalysis. nih.govacs.org Furthermore, the reactivity of the catalyst is affected by the presence of oxygen. While pretreatment with O₂ alone does not deactivate the catalyst, co-feeding O₂ with 1-butene leads to complete deactivation of the basic sites. nih.govacs.org Analysis of the reactor effluent and infrared spectroscopy of the catalyst under these conditions indicated the formation of carbon dioxide, which then irreversibly adsorbs on and blocks the active basic sites. nih.govacs.orgacs.org This deactivation is proposed to occur via a low-temperature oxidation of 1-butene to CO₂. nih.gov

Table 3: Spectroscopic and Adsorption Characteristics of Cesium-Loaded Zeolites

| Characterization Method | Catalyst System | Key Observation | Implication | Reference |

|---|---|---|---|---|

| Raman Spectroscopy | Calcined Cs(Ac)/CsX | A new peak appears at 1036 cm⁻¹. | Formation of an occluded cesium oxycarbonate species. | nih.govacs.orgacs.org |

| CO₂ Adsorption Microcalorimetry | CsOₓ/CsX from this compound | Heat of adsorption is ~85 kJ mol⁻¹. CO₂ uptake is linear with Cs loading. | Quantifies the strength and number of basic sites generated. | capes.gov.br |

| CO₂ Temperature-Programmed Desorption (TPD) | Alkali-added Zeolite X | Confirms the presence of strongly basic sites. | Strong basicity is responsible for high catalytic activity. | oup.com |

| In-situ Infrared Spectroscopy | Cs-loaded Zeolite X | Formation of CO₂ during reaction with O₂ co-feed. | Deactivation occurs by oxidation of butene to CO₂, which poisons active sites. | nih.govacs.org |

Analytical and Spectroscopic Investigations of Cesium Acetate Systems

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Cesium acetate (B1210297) plays a significant role in several mass spectrometry applications, from serving as a standard to enhancing ionization processes.

Utility as a Standard in Molecular Mass Determination

In analytical chemistry, cesium acetate is utilized as a standard for mass spectrometry. chemimpex.com Its stable and known molecular weight allows for precise calibration of mass spectrometers, which is crucial for the accurate determination of the molecular masses of unknown compounds. chemimpex.comelementlabsolutions.com The use of reliable standards like this compound ensures that the measurements obtained from the spectrometer are both accurate and reproducible. chemimpex.comelementlabsolutions.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃CsO₂ |

| Molecular Weight | 191.95 g/mol |

| Appearance | White to off-white crystals or chunks |

| Purity | ≥ 99.9% |

| CAS Number | 3396-11-0 |

This table displays key physical and chemical properties of this compound. chemimpex.comnih.govsigmaaldrich.com

Enhancement of Ionization Processes

This compound is known to enhance ionization processes in mass spectrometry, particularly in electrospray ionization (ESI). chemimpex.comresearchgate.net In ESI, a high voltage is applied to a liquid to create an aerosol, and the analytes are ionized for detection. wikipedia.org Cesium ions (Cs⁺) can form quasi-molecular ions, [M + Cs]⁺, with neutral molecules, such as carbohydrates, in the positive ion mode of ESI-MS. researchgate.net This process of adduction, or the formation of an ion by the binding of a cation to a neutral molecule, can significantly improve the detection sensitivity of certain analytes. researchgate.netresearchgate.net

For instance, in the analysis of gold nanoclusters, this compound was used to enhance the ionization of specific samples in positive mode ESI-MS. researchgate.net Similarly, a sensitive method for the quantitative analysis of carbohydrates from human plasma utilizes the cationization of carbohydrates by Cs⁺ after their separation by liquid chromatography. researchgate.net The mass spectrometer, operating in multiple reaction monitoring mode, monitors the transition [M + 133] --> 133, where M is the molecular weight of the carbohydrate. researchgate.net This method is noted for its robustness and high sensitivity without the need for post-column addition or derivatization. researchgate.net

Mechanistic Probing via Electrospray Ionization-Collision Induced Dissociation Mass Spectrometry (ESI-CID-MS)

Electrospray ionization-collision induced dissociation mass spectrometry (ESI-CID-MS) is a powerful technique for elucidating the structure and fragmentation pathways of molecules. wikipedia.orgacs.org In this method, ions generated by ESI are selected and then fragmented by collisions with neutral gas molecules. wikipedia.org The resulting fragment ions provide valuable structural information.

This compound has been utilized in studies involving ESI-CID-MS to investigate the properties of various ions. For example, the collisional activation of ubiquitin ions formed from solutions containing this compound showed a decrease in the average charge with increasing collision voltage. nih.gov This indicates that the adduction of cesium ions can influence the fragmentation behavior of proteins in the gas phase. nih.gov Furthermore, quantitative studies of clusters generated from mixtures of a cesium salt and carboxylic acids using CID have enabled the construction of a cesium cation affinity scale. acs.org This demonstrates the utility of this compound in probing the fundamental interactions between metal ions and organic molecules in the gas phase. acs.org

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the structure, composition, and electronic states of materials. This compound has been investigated using various spectroscopic methods, particularly in the context of catalyst systems and material science.

Raman Spectroscopy for Catalyst Systems Analysis

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and is highly effective for characterizing catalyst systems. rsc.org Studies have employed Raman spectroscopy to investigate the role of this compound in various catalytic processes.

In one study, cesium-exchanged zeolite X was impregnated with this compound to create a basic catalyst for the isomerization of 1-butene (B85601). nih.govacs.orgacs.org The Raman spectra of the calcined catalyst exhibited a new peak at 1036 cm⁻¹, which was attributed to an occluded cesium oxycarbonate species, a metastable intermediate between cesium carbonate and cesium oxide. nih.govacs.orgacs.org This research provides insight into the nature of the active species in cesium-loaded zeolite catalysts. nih.govacs.orgacs.org

Another investigation focused on the selective oxidation of methane (B114726) to methanol (B129727) using supported Cu-introduced polyoxometalate cesium salt catalysts. oup.com Raman spectroscopy, along with other techniques, revealed that the supported polyoxometalate cesium salts acted as molecular templates, preventing the aggregation of copper active sites and thereby enhancing the selectivity and durability of the catalyst. oup.com

Table 2: Raman Spectroscopic Data for Cesium-Loaded Zeolite X Catalyst

| Sample | Raman Peak (cm⁻¹) | Proposed Species |

|---|---|---|

| Calcined Cs(Ac)/CsX | 1036 | Occluded Cesium Oxycarbonate |

This table shows the characteristic Raman peak observed for a this compound-impregnated zeolite catalyst. nih.govacs.orgacs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netbris.ac.uk XPS has been utilized to characterize materials containing this compound, providing insights into their surface chemistry.

In the development of perovskite solar cells, this compound was introduced to improve efficiency and stability. rsc.org XPS analysis confirmed the incorporation of cesium into the lead iodide films. rsc.org The binding energies of the Cs 3d peaks, along with shifts in the Pb 4f and I 3d peaks, provided evidence for the interaction between cesium and the perovskite structure. semanticscholar.org Specifically, the Cs 3d₅/₂ peak was observed at 724.41 eV. semanticscholar.org

In another study on mixed cation perovskite crystals, XPS was used to investigate the distribution of cesium. acs.org The Cs 3d₅/₂ peak was found at 724.1 eV, corresponding to the Cs⁺ oxidation state. acs.org XPS imaging revealed a depletion of cesium at the crystal edges. acs.org Similarly, in the study of bimetallic catalysts, XPS was used to analyze a calcined catalyst containing cesium. mdpi.com The Cs 3d spectra showed peaks at 725.5 eV and 739.4 eV, corresponding to Cs 3d₅/₂ and Cs 3d₃/₂, respectively, consistent with Cs⁺ in an exchanged zeolite. mdpi.com

Table 3: XPS Binding Energies for Cesium in Various Materials

| Material | Cesium Peak | Binding Energy (eV) |

|---|---|---|

| Cesium-doped Perovskite Film | Cs 3d₅/₂ | 724.41 |

| Mixed A-cation Perovskite Crystal | Cs 3d₅/₂ | 724.1 |

| Cs₂Co/Na-MOR Catalyst | Cs 3d₅/₂ | 725.5 |

| Cs₂Co/Na-MOR Catalyst | Cs 3d₃/₂ | 739.4 |

This table presents XPS binding energy data for cesium in different material contexts, confirming its presence and chemical state. semanticscholar.orgacs.orgmdpi.com

Ultraviolet-Visible Absorption Spectroscopy for Optical Property Assessment

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique employed to investigate the optical properties of materials by measuring their absorption of light in the UV and visible regions of the electromagnetic spectrum. This analysis provides insights into the electronic transitions within a material, allowing for the determination of key parameters such as the optical band gap. In systems where this compound is used as a precursor or additive, such as in the fabrication of perovskite thin films, UV-Vis spectroscopy is crucial for characterizing the final material's optical characteristics.

Research on formamidinium lead tri-halide perovskite solar cells has shown that the inclusion of a small amount of this compound (CsAc) into a lead iodide (PbI₂) precursor film influences the optical properties of the resulting perovskite layer. rsc.orgresearchgate.net Although this compound itself does not have significant absorption features in the visible range, its influence on the crystal growth and structure of the perovskite film leads to measurable changes in the UV-Vis absorption spectrum. For instance, studies have demonstrated that perovskite films prepared with a this compound additive exhibit a slightly narrowed optical band gap compared to control films. rsc.org This is observed as a slight red-shift in the absorption onset.

The thermal stability of these optical properties can also be assessed in-situ using UV-Vis spectroscopy. In one study, perovskite films with and without the this compound additive were heated to 120 °C. rsc.org Both samples showed a blue shift in their absorption onset as the temperature increased, which is attributed to the thermal expansion of the crystal lattice. rsc.org However, upon cooling back to room temperature, the film fabricated with this compound recovered its initial absorbance spectrum more effectively than the control sample, indicating enhanced thermal stability of the optical properties. rsc.org

Table 1: Temperature-Dependent Absorption Onset in Perovskite Films This table presents the change in the absorption onset of perovskite films, with and without a this compound (CsAc) additive, upon heating. Data is extracted from a study on the thermal stress testing of perovskite solar cells. rsc.org

| Sample | Initial Absorption Onset (Room Temp) | Absorption Onset at 120 °C |

| CsAc-0 (Control) | 805.9 nm | 783.4 nm |

| CsAc-1 (with CsAc) | 808.4 nm | 782.8 nm |

Photoluminescence Spectroscopy for Electronic Structure Elucidation

Photoluminescence (PL) spectroscopy is a powerful, non-destructive method for probing the electronic structure of materials. It involves exciting a sample with photons of a specific energy and analyzing the light emitted as the material relaxes to a lower energy state. This technique is particularly valuable for understanding properties such as band gap energy, defect states, and recombination mechanisms in semiconductor materials, including those synthesized using this compound.

In the context of cesium-containing perovskites, where this compound often serves as a key ingredient, PL spectroscopy provides critical insights into the quality of the material. spiedigitallibrary.orgdiva-portal.org The intensity, peak position, and width of the PL emission are directly related to the electronic properties. For example, in the synthesis of cesium lead bromide (CsPbBr₃) nanocrystals, PL spectroscopy confirms the formation of materials with strong green light emission, with peak wavelengths reported around 502 nm. iucr.org The narrowness of the emission peak is an indicator of the size uniformity of the nanocrystals. iucr.org

Studies on perovskite films for solar cells have utilized PL measurements to investigate the effects of this compound as an additive. rsc.org Research has shown that an optimal amount of this compound can lead to a higher steady-state PL intensity compared to control films. rsc.org This enhancement suggests a reduction in non-radiative recombination pathways, which is often attributed to the passivation of defect sites or "trap states" within the perovskite structure. rsc.orgdiva-portal.org A lower density of these trap states means that more electron-hole pairs recombine radiatively, producing a stronger PL signal. rsc.org

Furthermore, subtle shifts in the PL emission peak can indicate changes in the electronic band structure. The incorporation of cesium ions from this compound into the perovskite lattice has been observed to cause a slight red-shift in the emission peak (e.g., from 812 nm to 813 nm). rsc.org This shift is correlated with a slight change in the crystal structure and a narrowing of the band gap. rsc.org Time-resolved PL (TRPL) studies can also be performed to measure the carrier lifetime, where a longer lifetime in this compound-modified films further confirms the reduction of trap-mediated recombination. researchgate.net

Table 2: Photoluminescence Properties of Cesium-Containing Perovskites This table summarizes key photoluminescence findings from various research studies on perovskite materials synthesized with cesium precursors, including this compound.

| Material System | Key Finding | Emission Peak | PL Quantum Yield (PLQY) | Source(s) |

| FAMAPbI₃ with CsAc additive | Increased PL intensity indicates reduced non-radiative recombination. | 813 nm | Not specified | rsc.org |

| CsPbBr₃ Nanocrystals | Strong green emission with narrow full width at half-maximum. | 502 nm | up to 92% | iucr.org |

| CsPbI₃ Nanoparticles | Halide exchange with Br⁻ ions leads to a systematic blue-shift in PL. | 663 nm (initial) | Not specified | nih.gov |

| YCl₃-passivated CsPbCl₃ NCs | Passivation of surface defects enhances PLQY significantly. | ~410 nm | up to 60% | acs.org |

Separation Science Applications

Density Gradient Centrifugation for Biomolecule Separation in Molecular Biology Research

Density gradient centrifugation is a widely used technique in molecular biology to separate macromolecules such as DNA, RNA, and proteins based on their size, shape, and buoyant density. blogspot.comasu.edu The method involves creating a density gradient within a centrifuge tube using a concentrated solution of a small, dense molecule. When a biological sample is centrifuged in this gradient, its components migrate to a point where their own buoyant density equals that of the surrounding medium, a technique known as isopycnic centrifugation. blogspot.comasu.edu

Salts of heavy alkali metals are ideal for forming these gradients due to their high solubility and density in aqueous solutions. While cesium chloride (CsCl) is the most frequently used salt for the purification of DNA and plasmids, other cesium salts, including this compound, are also employed. blogspot.comsigmaaldrich.comnih.gov These salts are particularly useful for the separation of DNA and RNA. sigmaaldrich.com One of the key requirements for a density gradient medium is that it must be able to form solutions within the required density range without damaging the sample. sigmaaldrich.com Cesium salts fulfill this criterion, though their high ionic strength can disrupt hydrogen bonds in macromolecules, a chaotropic effect that makes them well-suited for nucleic acid separations. sigmaaldrich.com